2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(4-methoxyphenyl)acetamide
CAS No.: 893306-65-5
Cat. No.: VC6626406
Molecular Formula: C20H19N7O3
Molecular Weight: 405.418
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893306-65-5 |
|---|---|
| Molecular Formula | C20H19N7O3 |
| Molecular Weight | 405.418 |
| IUPAC Name | 2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-1-yl]-N-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C20H19N7O3/c1-12-3-5-13(6-4-12)19-23-20(30-25-19)17-18(21)27(26-24-17)11-16(28)22-14-7-9-15(29-2)10-8-14/h3-10H,11,21H2,1-2H3,(H,22,28) |
| Standard InChI Key | VFTZPSKRBSVKFL-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)CC(=O)NC4=CC=C(C=C4)OC)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound is defined by the molecular formula C₂₀H₁₉N₇O₃ and a molecular weight of 405.4 g/mol . Its structure integrates three distinct heterocyclic systems:
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A 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group.
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A 1H-1,2,3-triazole ring bearing an amino group at position 5.
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An acetamide group linked to a 4-methoxyphenyl substituent.
The IUPAC name, 2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-1-yl]-N-(4-methoxyphenyl)acetamide, reflects this intricate architecture .
Synthetic Pathways and Methodological Considerations
General Synthesis Strategy
The synthesis of this compound likely follows a multi-step approach, as observed in analogous 1,2,4-oxadiazole-triazole hybrids :
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Formation of the 1,2,4-Oxadiazole Core: Cyclocondensation of amidoximes with carboxylic acid derivatives, such as 4-methylbenzoyl chloride, under reflux conditions.
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Triazole Ring Construction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety.
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Acetamide Functionalization: Coupling of the triazole intermediate with 2-bromo-N-(4-methoxyphenyl)acetamide via nucleophilic substitution .
Critical Reaction Parameters
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Oxadiazole Synthesis: Requires strict temperature control (reflux at 80–100°C) and anhydrous conditions to prevent hydrolysis .
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Triazole Formation: Catalytic Cu(I) salts (e.g., CuSO₄·5H₂O) enhance reaction efficiency, with yields exceeding 70% in optimized protocols .
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Acetamide Coupling: Potassium carbonate in acetone facilitates SN2 displacement, with reaction completion monitored via TLC .
Analytical and Computational Characterization
| Parameter | Value/Range | Technique |
|---|---|---|
| Molecular Weight | 405.4 g/mol | HRMS |
| ¹H NMR (Acetamide NH) | δ 9.19–9.43 ppm | Analogous Data |
| ¹³C NMR (Carbonyl) | δ 168–170 ppm | Literature |
In Silico Predictions
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LogP: Estimated at 2.8–3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Hydrogen Bonding: The acetamide and amino groups provide 3–4 H-bond donors, enhancing target binding .
Challenges and Future Directions
Despite its promising scaffold, several hurdles remain:
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